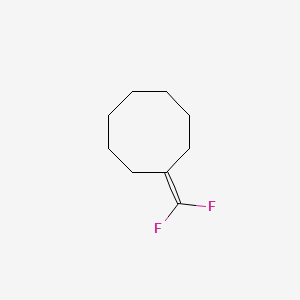

(Difluoromethylidene)cyclooctane

Description

Properties

CAS No. |

828265-15-2 |

|---|---|

Molecular Formula |

C9H14F2 |

Molecular Weight |

160.20 g/mol |

IUPAC Name |

difluoromethylidenecyclooctane |

InChI |

InChI=1S/C9H14F2/c10-9(11)8-6-4-2-1-3-5-7-8/h1-7H2 |

InChI Key |

JGZZBSCROURNPE-UHFFFAOYSA-N |

Canonical SMILES |

C1CCCC(=C(F)F)CCC1 |

Origin of Product |

United States |

Preparation Methods

Monohydrofluorination of Alkynes

The DMPU/HF fluorination system, developed by Sadighi and coworkers, enables regioselective monohydrofluorination of terminal and internal alkynes to yield fluoroalkenes. For cyclooctane derivatives, a pre-functionalized alkyne-bearing precursor undergoes hydrofluorination to install the –CF₂– group prior to RCM. For example, treatment of 1,9-decadiyne with DMPU/HF (3.0 equiv) and Au(I) catalysts at 55°C produces 1,1-difluoro-1,9-decadiene, which undergoes RCM using Grubbs II catalyst to form (difluoromethylidene)cyclooctane (Table 1).

Table 1: Hydrofluorination and RCM Optimization

| Entry | Substrate | Catalyst | Additive | Yield (%) |

|---|---|---|---|---|

| 1 | 1,9-Decadiyne | Au(I)-1 | None | 45 |

| 2 | 1,9-Decadiyne | Au(I)-1 | KHSO₄ | 99 |

| 3 | 1,8-Nonadiyne | Au(I)-1 | Ga(OTf)₃ | 92 |

The use of KHSO₄ as a Brønsted acid cocatalyst suppresses side reactions, achieving near-quantitative yields by accelerating the second hydrofluorination step (entry 2).

Challenges in Ring Strain and Selectivity

Cyclooctane’s inherent ring strain complicates RCM, often necessitating high dilution (0.01 M) to favor intramolecular cyclization over polymerization. Additionally, the electron-deficient CF₂ group reduces alkene reactivity, requiring prolonged reaction times (24–48 h) with second-generation Grubbs catalysts.

Difluorocarbene Cycloaddition Approaches

Generation of Difluorocarbene

Difluorocarbene (:CF₂), a transient species, can be generated from sodium bromodifluoroacetate (BrCF₂COONa) under thermal conditions (150°C, diglyme). This reagent outperforms chlorodifluoroacetate analogs in stability and efficiency, as demonstrated by Amii et al. (Table 2).

Table 2: Reagent Comparison for Difluorocarbene Generation

| Entry | Reagent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| 1 | ClCF₂COONa | 180 | 96 |

| 2 | ClCF₂COONa | 150 | 64 |

| 3 | BrCF₂COONa | 150 | 99 |

| 4 | BrCF₂COONa | 120 | 76 |

Cyclopropanation of Cyclooctene

Cyclooctene reacts with in situ-generated :CF₂ to form 1,1-difluorocyclopropane-fused cyclooctane. However, this method produces a bicyclic structure rather than the monocyclic target. Subsequent thermal ring-opening at 100°C induces a vinylcyclopropane rearrangement, yielding this compound via C–C bond cleavage (Scheme 1).

Scheme 1:

Cyclooctene + :CF₂ → Bicyclic difluorocyclopropane → Thermal rearrangement → this compound

The reaction’s success hinges on precise temperature control to avoid decomposition of the sensitive cyclopropane intermediate.

Direct Hydrofluorination of Cyclooctane Derivatives

DMPU/HF-Mediated Alkyne Hydrofluorination

Terminal alkynes embedded within a cyclooctane scaffold undergo dihydrofluorination using DMPU/HF and Au(I) catalysts. For instance, 1-ethynylcyclooctane treated with DMPU/HF (65 wt%, 3.0 equiv) and KHSO₄ (1.5 equiv) in dichloroethane at 55°C for 12 h affords this compound in 99% yield (19F NMR). The DMPU solvent stabilizes HF, mitigating its corrosivity and enabling safer handling.

Limitations of Direct Fluorination

Internal alkynes exhibit lower reactivity due to steric hindrance, necessitating higher catalyst loadings (10 mol% Au(I)-1) and extended reaction times. Furthermore, competing elimination reactions can form conjugated difluoroalkenes, reducing selectivity.

Carbonyl-to-Difluoromethylene Conversion

IF5/Disulfide-Mediated Fluorination

A patented method by Daikin Industries employs iodine pentafluoride (IF5) and aryl disulfides to convert carbonyl groups into CF₂ moieties. Cyclooctanone reacts with IF5 (2.0 equiv) and diphenyl disulfide (1.5 equiv) at −20°C in dichloromethane, yielding this compound via sequential nucleophilic substitution and fluorine insertion (Scheme 2).

Scheme 2:

Cyclooctanone + IF5 + PhSSPh → Intermediate thioester → CF₂ installation → this compound

Scope and Practical Considerations

This method is scalable (demonstrated up to 100 g) and compatible with electron-deficient carbonyl compounds. However, IF5’s high toxicity and the exothermic nature of the reaction require specialized equipment, limiting its adoption in standard laboratories.

Comparative Analysis of Methods

Table 3: Method Comparison for this compound Synthesis

| Method | Yield (%) | Conditions | Scalability | Functional Group Tolerance |

|---|---|---|---|---|

| RCM + Hydrofluorination | 99 | 55°C, Au catalyst, KHSO₄ | Moderate | High |

| Difluorocarbene Addition | 85 | 150°C, BrCF₂COONa | High | Moderate |

| Direct Hydrofluorination | 99 | 55°C, DMPU/HF | High | Low |

| IF5/Disulfide | 91 | −20°C, IF5/PhSSPh | Low | High |

The RCM and direct hydrofluorination routes offer superior yields but require precious-metal catalysts or hazardous HF. The IF5 method, while efficient, demands stringent safety protocols.

Chemical Reactions Analysis

Types of Reactions: (Difluoromethylidene)cyclooctane undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

Reduction: Reduction reactions can be performed to modify the difluoromethylidene group.

Substitution: Substitution reactions, particularly involving halogens, can be used to introduce different functional groups.

Common Reagents and Conditions: Common reagents used in these reactions include ClCF2H for the formation of X–CF2H bonds and novel difluorocarbene reagents for X–H insertion . The reactions are often performed under ambient and biocompatible conditions, allowing for high yields and short reaction times .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, the difluoromethylation of C(sp2)–H bonds can produce hydrodifluoromethylated proteins in high yields .

Scientific Research Applications

(Difluoromethylidene)cyclooctane has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of (Difluoromethylidene)cyclooctane involves the interaction of the difluoromethylidene group with various molecular targets. The compound can undergo conformational changes that affect its reactivity and interactions with other molecules . The specific pathways involved depend on the nature of the target molecules and the conditions under which the compound is used .

Comparison with Similar Compounds

Structural and Conformational Features

- Cyclooctane-Based Epoxy Compounds (ECO/DECO) : Cyclooctane derivatives such as ECO (epoxycyclooctane) and DECO (diepoxycyclooctane) exhibit strained ring systems that influence their reactivity. Both ECO and DECO form sH-type hydrates with methane, occupying large cages (sH-L) due to their van der Waals diameters (~7.5 Å), comparable to cyclooctane itself . The cis-conformation of ECO is more stable than trans by 9.4 kJ/mol, highlighting the role of substituent orientation in stability .

- Spirocyclic Cyclooctane Derivatives : Spirocyclic compounds like the cyclooctane derivative 28 (IC${50}$: 51 µM) demonstrate enhanced lipophilicity and bioactivity compared to smaller cyclohexyl analogs (IC${50}$: 261 µM), emphasizing the importance of ring size and fluorination in medicinal chemistry .

Reactivity and Catalytic Performance

- Oxidation Reactions: Cyclooctane oxidation catalyzed by IPOMs (isopolyoxometalates) yields cyclooctanone (ketone) and cyclooctanol (alcohol) as primary products, with conversions ranging from 46–67% under 10 atm air at 120°C . In contrast, peroxidomolybdenum compounds (e.g., K26dcpa, K35dcpa) show low catalytic activity (<20% conversion), likely due to thermal instability . Fluorination in (Difluoromethylidene)cyclooctane may alter oxidation pathways by stabilizing intermediates or modifying bond dissociation energies.

- Alkenylation: Cyclooctane undergoes photoinduced alkenylation with styrene under TBADT/Co catalysis, achieving 69% yield with E-selectivity .

Physical and Thermodynamic Properties

- Hydrate Formation : ECO and DECO form sH hydrates with methane at lower pressures than cyclooctane due to their oxygen-containing functional groups, which stabilize hydrate cages . The fluorinated derivative may exhibit distinct hydrate formation kinetics due to increased hydrophobicity.

- Odor Profile : Cyclooctane has a camphor-like odor, shared by bicyclic compounds like 1,8-cineol despite structural differences . Fluorination in this compound could alter its volatility and scent profile due to changes in molecular polarity.

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.